molecular formula C8H7FO B2502102 6-Fluoro-2,3-dihydrobenzofuran CAS No. 1072153-65-1

6-Fluoro-2,3-dihydrobenzofuran

Cat. No. B2502102
CAS RN: 1072153-65-1
M. Wt: 138.141
InChI Key: WNVBKXSDBKFOGK-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C8H7FO . It is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions .


Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans, such as 6-Fluoro-2,3-dihydrobenzofuran, has been a topic of interest in recent years due to their numerous biological properties . Different methods have been established towards the synthesis of 2,3-dihydrobenzofurans involved via intra- and inter-molecular reactions .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-2,3-dihydrobenzofuran consists of a saturated five-membered oxygen heterocycle fused with a benzene ring . The InChI code for this compound is 1S/C8H7FO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 .


Physical And Chemical Properties Analysis

6-Fluoro-2,3-dihydrobenzofuran has a molecular weight of 138.14 g/mol . It has a topological polar surface area of 9.2 Ų and a complexity of 126 . The compound is covalently bonded and has a formal charge of 0 .

Scientific Research Applications

Inhibitor of Fungi, Bacteria, and Virus Protein

2,3-Dihydrobenzofurans (DHB), which includes 6-Fluoro-2,3-dihydrobenzofuran, have been proposed as advantageous structures used as chemical entresol to design small compound libraries . They have been studied for their potential as inhibitors of fungi, bacteria, and virus protein . For instance, the binding affinity of DHB2 (a derivative of DHB) against Candida albicans was found to be higher than other compounds .

ADMET Studies

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial in drug discovery and development. 2,3-Dihydrobenzofurans have been used in ADMET studies to explore their physicochemical pharmacokinetics and drug likeness score .

Molecular Docking and Dynamics

Molecular docking and dynamics are computational methods used in drug discovery. 2,3-Dihydrobenzofurans have been used in these studies to understand their interaction with various pathogens .

Anti-Tumor Activity

Benzofuran compounds, including 6-Fluoro-2,3-dihydrobenzofuran, have shown strong biological activities such as anti-tumor . They have potential applications in many aspects, making these substances potential natural drug lead compounds .

Antibacterial Activity

Benzofuran compounds have shown strong antibacterial activities . They have potential applications in the development of new antibacterial drugs .

Anti-Oxidative Activity

Benzofuran compounds have shown strong anti-oxidative activities . They have potential applications in the development of new anti-oxidative drugs .

Anti-Viral Activity

Benzofuran compounds have shown strong anti-viral activities . They have potential applications in the development of new anti-viral drugs .

Synthesis of Complex Benzofuran Derivatives

Benzofuran compounds have been used in the synthesis of complex benzofuran derivatives . These derivatives have potential applications in various fields of research .

Safety and Hazards

When handling 6-Fluoro-2,3-dihydrobenzofuran, it’s recommended to wear suitable protective clothing and avoid contact with skin and eyes . It’s also advised to avoid the formation of dust and aerosols .

Future Directions

The study of 2,3-dihydrobenzofurans, including 6-Fluoro-2,3-dihydrobenzofuran, is constantly increasing due to their numerous biological properties . Future research will likely focus on developing effective synthetic routes to construct 2,3-dihydrobenzofurans and exploring their applications .

properties

IUPAC Name

6-fluoro-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVBKXSDBKFOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2,3-dihydrobenzofuran

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